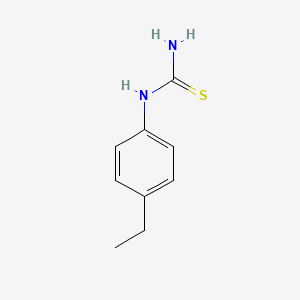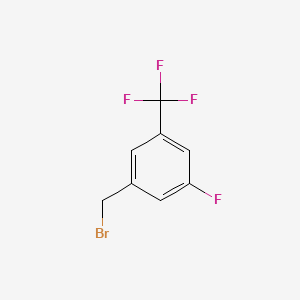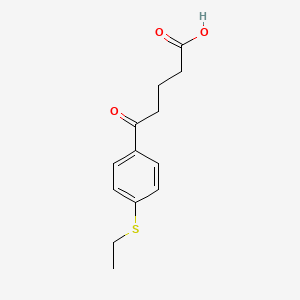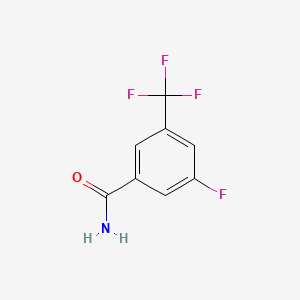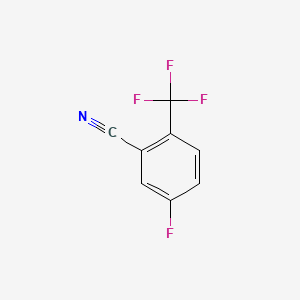
3-(2-Furanoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furanoyl)pyridine: is an organic compound with the molecular formula C10H7NO2 It consists of a pyridine ring substituted with a furanoyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Suzuki Carbonylative Coupling:
Reactants: 3-Iodopyridine, 2-Furanboronic acid, and carbon monoxide.
Catalyst: Tris(dibenzylideneacetone)dipalladium(0).
Base: Potassium carbonate.
Solvent: Methoxybenzene.
Conditions: The reaction is carried out at 100°C under 760.051 Torr for 20 hours.
-
Alternative Methods:
Industrial Production Methods:
- Industrial production methods for 3-(2-Furanoyl)pyridine are not well-documented in the literature. the Suzuki carbonylative coupling method can be scaled up for industrial applications due to its high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- 3-(2-Furanoyl)pyridine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
-
Reduction:
- Reduction of the furan ring can yield tetrahydrofuran derivatives, which may have different chemical properties compared to the parent compound.
-
Substitution:
- The pyridine ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
- Oxidized derivatives of the furan ring.
- Tetrahydrofuran derivatives from reduction.
- Various substituted pyridine derivatives from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 3-(2-Furanoyl)pyridine is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology and Medicine:
- The compound has potential applications in medicinal chemistry due to its unique structure, which may interact with biological targets in novel ways .
Industry:
Wirkmechanismus
The mechanism of action of 3-(2-Furanoyl)pyridine is not well-documented. its structure suggests that it may interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and potentially lead to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
furan-2-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGFQKIWXWMNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374700 |
Source


|
| Record name | 3-(2-Furanoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72770-55-9 |
Source


|
| Record name | 3-(2-Furanoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)

